molecular formula C17H23FN2O3 B4014521 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4014521
M. Wt: 322.4 g/mol
InChI Key: UJLPXUANUUPFJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “1-(4-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide” often involves multi-step processes, including nucleophilic substitution reactions, ester hydrolysis, and cyclization reactions. For instance, Zhou et al. (2021) established a rapid and high-yield synthetic method for a structurally similar compound, highlighting the importance of multi-step synthesis in obtaining high-purity target molecules (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been extensively studied using techniques like X-ray diffraction and computational chemistry methods. For example, Banerjee et al. (2002) investigated the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, providing insight into the planarity and conformational preferences of these molecules (Banerjee et al., 2002).

Chemical Reactions and Properties

Compounds within this chemical class often exhibit notable reactions due to their functional groups. The presence of amide, carboxamide, and fluorophenyl groups contributes to their reactivity, allowing for further functionalization or participation in biological interactions. The study by Pandey and Rao (2004) on the synthesis of a key intermediate for atorvastatin illustrates the strategic use of 1,3-dipolar cycloaddition reactions in constructing complex molecules (Pandey & Rao, 2004).

Physical Properties Analysis

The physical properties of “1-(4-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide” and related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in drug design and development. The study of similar compounds by Hsiao et al. (1995) on the synthesis and properties of polyamides and poly(amideimide)s provides valuable information on the solubility and thermal stability, which are important for the pharmaceutical development of new drugs (Hsiao et al., 1995).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with biological targets, is essential for the development of therapeutic agents. The chemical structure of “1-(4-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide” suggests potential for biological activity, as seen in the docking studies and synthetic approaches aimed at enhancing biological interactions of similar compounds (Zhu et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-12(2)23-9-3-8-19-17(22)13-10-16(21)20(11-13)15-6-4-14(18)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLPXUANUUPFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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